Cas no 168280-54-4 ([1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-)
168280-54-4 structure
Product Name:[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
CAS-nummer:168280-54-4
MF:C16H16N4OS
MW:312.389441490173
CID:187969
PubChem ID:826349
Update Time:2025-04-19
[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
- 3-amino-2-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-
- 3-amino-2-(phenylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 5,6,7,8-Tetrahydro-3-amino-2-(phenylamino)-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-
- 168280-54-4
- Oprea1_199488
- HMS1677N08
- Oprea1_329184
- CHEMBL1493743
- DTXSID90168542
- AKOS000505227
- NCGC00245162-01
- 3-amino-2-anilino-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-one
- SMR000283210
- HMS2718F22
- [1]Benzothieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
- MLS000689233
-
- Inchi: 1S/C16H16N4OS/c17-20-15(21)13-11-8-4-5-9-12(11)22-14(13)19-16(20)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)
- InChI-sleutel: WNRRMNQOXSDVCN-UHFFFAOYSA-N
- LACHT: S1C2=C(C(N(C(NC3C=CC=CC=3)=N2)N)=O)C2=C1CCCC2
Berekende eigenschappen
- Exacte massa: 312.104482
- Monoisotopische massa: 312.104482
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 4
- XLogP3: 2.8
- Topologisch pooloppervlak: 99
Experimentele eigenschappen
- Dichtheid: 1.52
- Kookpunt: 556°C at 760 mmHg
- Vlampunt: 290°C
- Brekindex: 1.789
[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)- Gerelateerde literatuur
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
168280-54-4 ([1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk